1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
Brand Name: Vulcanchem
CAS No.: 190779-62-5
VCID: VC20932890
InChI: InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3
SMILES: CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-]
Molecular Formula: C15H21N9
Molecular Weight: 327.39 g/mol

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

CAS No.: 190779-62-5

Cat. No.: VC20932890

Molecular Formula: C15H21N9

Molecular Weight: 327.39 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene - 190779-62-5

Specification

CAS No. 190779-62-5
Molecular Formula C15H21N9
Molecular Weight 327.39 g/mol
IUPAC Name 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene
Standard InChI InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3
Standard InChI Key LOTFAMQIFWUARY-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-]
Canonical SMILES CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-]

Introduction

Chemical Identity and Physical Properties

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene consists of a benzene core substituted with three azidomethyl groups at positions 1, 3, and 5, and three ethyl groups at positions 2, 4, and 6. This arrangement creates a symmetrical molecule with specific spatial organization of the reactive azide groups. The compound's tripodal architecture makes it valuable for constructing complex molecular assemblies and frameworks.
Table 1: Basic Physicochemical Properties

PropertyValue
CAS Number190779-62-5
Molecular FormulaC₁₅H₂₁N₉
Molecular Weight327.39 g/mol
IUPAC Name1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene
InChIInChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3
InChIKeyLOTFAMQIFWUARY-UHFFFAOYSA-N
SMILESCCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-]
The presence of three azide functional groups (-N₃) gives this compound its distinctive reactivity profile. Each azide group consists of three nitrogen atoms arranged linearly, with the terminal nitrogen bearing a partial negative charge and the central nitrogen carrying a partial positive charge. This electronic distribution makes azides excellent dipolar species for cycloaddition reactions, particularly in click chemistry applications .

Synthetic Methodology

Synthetic Routes

The primary synthetic pathway to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene involves nucleophilic substitution of the corresponding tribromo precursor. The synthesis typically proceeds through the following sequence:
Table 2: Synthetic Pathway Overview

StageStarting MaterialReagentProductReference
11,3,5-triethylbenzeneBromination reagentsBrominated intermediates
2Brominated intermediatesFormaldehyde/HBr1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene
31,3,5-tris(bromomethyl)-2,4,6-triethylbenzeneSodium azide1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene
The conversion of the tribromo precursor to the target triazido compound involves a nucleophilic substitution reaction where the bromide leaving groups are displaced by azide ions. This reaction proceeds efficiently in polar aprotic solvents such as DMF (dimethylformamide), often mixed with DCM (dichloromethane) to improve solubility.

Reaction Conditions and Optimization

The azidation reaction typically achieves remarkably high yields, with reports indicating up to 96% yield under optimized conditions. This exceptional synthetic efficiency distinguishes 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene from analogous compounds and contributes to its value as a research tool.
Table 3: Optimized Reaction Conditions

ParameterTypical Conditions
Solvent SystemDMF/DCM mixture
TemperatureRoom temperature to moderate heating
Reaction TimeSeveral hours to overnight
Azide SourceSodium azide (NaN₃)
YieldUp to 96%
PurificationRecrystallization or column chromatography
The high yield obtained in this transformation is particularly noteworthy, as it indicates minimal side reactions despite the presence of multiple reactive sites. This synthetic efficiency has practical implications for laboratory preparation and potential scale-up considerations .
Hazard TypeCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation
These hazard classifications necessitate appropriate safety measures when handling this compound .

Chemical Reactivity and Applications

Click Chemistry Applications

The primary value of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene in research stems from its participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Each azide group can undergo orthogonal, selective reactions with terminal alkynes to form 1,2,3-triazole linkages. This reactivity enables several important applications:

  • Construction of coordination complexes where the resulting triazoles serve as coordinating ligands

  • Development of polymeric frameworks through multidirectional click reactions

  • Generation of dendrimeric structures with precise spatial control

  • Preparation of multifunctional materials with tailored properties
    The tripodal arrangement of reactive sites in 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene makes it particularly valuable for creating three-dimensional molecular architectures with specific geometric constraints.

Research Applications

Scientific literature reports several research applications for 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene:

  • Catalysis Applications: The compound has been explored as a precursor for designing multifunctional catalysts, where the triazole products of click reactions can coordinate to metal centers to create active catalytic sites.

  • Ligand Design for Metalloenzyme Modeling: The tripodal architecture makes this compound valuable for creating biomimetic ligands that can model the active sites of metalloenzymes.

  • Nitrogen-Rich Polymer Synthesis: The high nitrogen content of the compound makes it useful for creating specialized polymers with unique properties.

  • Antibacterial Studies: Recent research has identified potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial membrane integrity, leading to increased permeability and ultimately cell death.
    These diverse applications highlight the versatility of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene as a building block in molecular design and materials development.

Structural Derivatives and Related Compounds

Precursors

The primary precursor to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (CAS: 181058-08-2), which serves as the immediate synthetic intermediate. This precursor itself has significant synthetic utility and has been employed in the construction of various molecular architectures, including cages, polymers, and ion-pair receptors .

Structural Analogs

Several structural analogs of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene have been reported:
Table 5: Structural Analogs of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

CompoundStructural DifferenceCAS NumberReference
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzeneAmino groups instead of azidesN/A
1,3,5-Tris(azidomethyl)-2,4,6-trimethylbenzeneMethyl groups instead of ethyl groups107864-73-3
2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzeneIndazole groups instead of azidesN/A
The different substitution patterns in these analogs result in variations in reactivity, solubility, and application potential. For example, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene has been utilized as a scaffold for many molecular receptors , while the indazole derivative has been studied for its ability to form complexes with ammonium ions .

Functional Derivatives

Through click chemistry reactions, 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can be transformed into numerous functional derivatives bearing triazole groups. These derivatives can be tailored for specific applications by selecting appropriate alkyne reaction partners. The resulting compounds find applications in diverse areas including:

  • Molecular recognition systems

  • Supramolecular assemblies

  • Catalytic systems

  • Coordination polymers

  • Drug delivery vehicles
    The versatility of these transformations highlights the value of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene as a molecular scaffold in chemical research.

Future Research Directions

Based on the current state of research, several promising directions for future investigation of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene include:

  • Expanded Antimicrobial Studies: Further investigation of the reported antibacterial properties, including structure-activity relationships and mechanism elucidation.

  • Heterogeneous Catalysis: Development of supported catalysts using this compound as a platform for immobilizing catalytic centers.

  • Materials Science Applications: Exploration of potential applications in functional materials, such as sensors, separation membranes, and stimuli-responsive systems.

  • Medicinal Chemistry: Investigation of potential applications in drug delivery, particularly leveraging the bioorthogonal nature of click chemistry for in vivo applications.

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods, potentially using alternative azidation reagents or solvent systems. The unique structural features and reactivity profile of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene suggest that it will continue to find new applications in chemical research as investigators explore its potential in diverse fields.

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